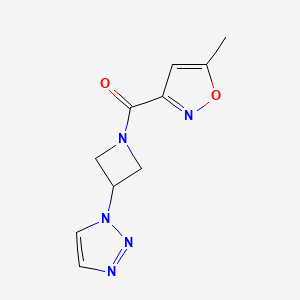
1-methyl-2,3-dihydro-1H-inden-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C9H11N . It is a derivative of indane, a bicyclic compound .
Molecular Structure Analysis
The molecular structure of 1-methyl-2,3-dihydro-1H-inden-2-amine can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 1-methyl-2,3-dihydro-1H-inden-2-amine are not detailed in the searched literature, indane derivatives can undergo various reactions. For example, they can react with diethyl phthalate and ethyl acetate in the presence of metallic sodium and ethanol as a catalyst . Other reactions include the Tscherniac-Einhorn reaction and hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-methyl-2,3-dihydro-1H-inden-2-amine are not explicitly mentioned in the searched literature .Applications De Recherche Scientifique
Metabolic Studies :A study by Manier et al. (2019) focused on the in vitro and in vivo metabolism of 2-aminoindane and N-methyl-2-aminoindane, demonstrating their transformations in liver microsomes and rat urine. This research is crucial for understanding the metabolic pathways and potential biomedical applications of these compounds.
Dopamine Receptor Studies :Claudi et al. (1996) conducted research on the synthesis and evaluation of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives as dopamine receptors ligands. The study revealed that these compounds display affinity for dopamine D1 and D2 receptors in the nanomolar range, indicating their potential in neurological research (Claudi et al., 1996).
Synthetic and Pharmacological Interest :Kochia et al. (2019) explored the synthesis of pyrimidine-containing compounds, including derivatives of 1-methyl-2,3-dihydro-1H-inden-2-amine, highlighting their potential synthetic and pharmacological interest. This study underlines the versatile nature of these compounds in chemical synthesis and potential pharmaceutical applications (Kochia et al., 2019).
Indicator Properties in Chemical Analysis :Research by Allisson et al. (1970) on 2-methyl-3-amino-inden-1-onen derivatives demonstrated that these compounds possess indicator properties, useful in various analytical and chemical processes (Allisson, Hunziker, & Lüthi, 1970).
Antimicrobial and Cytotoxic Activity :A study by Noolvi et al. (2014) on azetidine-2-one derivatives of 1H-benzimidazole, including 1-methyl-2,3-dihydro-1H-inden-2-amine derivatives, highlighted their potential in exhibiting good antibacterial and cytotoxic activities, showcasing their relevance in medical and biological research (Noolvi et al., 2014).
Catalytic Synthesis Applications :Research by Senthamarai et al. (2018) described the synthesis of N-methyl- and N-alkylamines, pertinent to the chemical category of 1-methyl-2,3-dihydro-1H-inden-2-amine, emphasizing the use of cost-effective methods in catalysis and chemical synthesis (Senthamarai et al., 2018).
Corrosion Inhibition :A study by Boughoues et al. (2020) highlighted the use of amine derivative compounds as effective corrosion inhibitors for mild steel, demonstrating the potential application of 1-methyl-2,3-dihydro-1H-inden-2-amine derivatives in industrial and material sciences (Boughoues et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-methyl-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7,10H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMIRQRGULWJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2=CC=CC=C12)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,3-dihydro-1H-inden-2-amine | |
CAS RN |
341009-36-7 |
Source


|
| Record name | 1-methyl-2,3-dihydro-1H-inden-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)



![(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417971.png)
![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2417972.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2417973.png)




![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2417982.png)
